molecular formula C8H9ClO4S2 B092659 1-Chloro-2,4-bis(methylsulfonyl)benzene CAS No. 17481-98-0

1-Chloro-2,4-bis(methylsulfonyl)benzene

Cat. No.: B092659
CAS No.: 17481-98-0
M. Wt: 268.7 g/mol
InChI Key: UKDQQMUWOMVLCG-UHFFFAOYSA-N
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Description

1-Chloro-2,4-bis(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO4S2 It is characterized by the presence of a chlorine atom and two methylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-bis(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonation of 1-chloro-2,4-dimethylbenzene using sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-bis(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The methylsulfonyl groups can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Chloro-2,4-bis(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-2,4-bis(methylsulfonyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine and methylsulfonyl groups allows it to form specific interactions, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    1-Chloro-2,4-dimethylbenzene: Lacks the sulfonyl groups, leading to different reactivity and applications.

    1-Bromo-2,4-bis(methylsulfonyl)benzene: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.

    2,4-Dichloro-1-methylsulfonylbenzene: Contains two chlorine atoms and one methylsulfonyl group, offering different substitution patterns.

Uniqueness: 1-Chloro-2,4-bis(methylsulfonyl)benzene is unique due to the combination of its chlorine and two methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-chloro-2,4-bis(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDQQMUWOMVLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346115
Record name 1-Chloro-2,4-di(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17481-98-0
Record name 1-Chloro-2,4-di(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS-(METHYLSULFONYL)-1-CHLOROBENZENE
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